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Compound of Interest

Compound Name: 1,1-Diethoxy-3-methylbutane

Cat. No.: B1581008

An In-depth Technical Guide to 1,1-Diethoxy-3-methylbutane: Structure, Synthesis, and
Isomeric Complexity

Introduction

1,1-Diethoxy-3-methylbutane, known systematically as isovaleraldehyde diethyl acetal, is a
significant organic compound with the molecular formula CoH2002.[1][2] As an acetal, it serves
as a protective group for aldehydes in complex organic syntheses and is valued in the flavor
and fragrance industry for its characteristic fruity and ethereal aroma.[3][4][5] This guide offers
a comprehensive exploration of 1,1-diethoxy-3-methylbutane, designed for researchers and
professionals in chemistry and drug development. We will delve into its core chemical identity,
establish a detailed protocol for its synthesis, navigate the complex landscape of its isomers,
and outline the modern analytical techniques required for its characterization.

Part 1: Core Compound Profile: 1,1-Diethoxy-3-
methylbutane

A thorough understanding of a molecule begins with its fundamental properties and structure.
This section details the essential chemical and physical data for 1,1-diethoxy-3-
methylbutane.

Structural Formula and Chemical Identity
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The structure consists of a central carbon atom bonded to a hydrogen, an isobutyl group, and
two ethoxy groups. This arrangement defines it as a diethyl acetal of 3-methylbutanal
(isovaleraldehyde).

Caption: 2D Structural Representation of 1,1-Diethoxy-3-methylbutane.

Table 1: Chemical Identifiers for 1,1-Diethoxy-3-methylbutane

Identifier Value Source(s)
IUPAC Name 1,1-Diethoxy-3-methylbutane [11[2]
CAS Number 3842-03-3 [1][4]
Molecular Formula CoH2002 [1][6]
Molecular Weight 160.25 g/mol [4107]

1S/C9H2002/c1-5-10-9(11-6-
InChl [2][4]
2)7-8(3)4/h8-9H,5-7H2,1-4H3

DDGBOLJFAMEBOE-
InChiKey [2][4]
UHFFFAOYSA-N

SMILES o(c(oce)cc(e)e)ee [41[7]

Isovaleraldehyde diethyl
Synonyms acetal, Isopentanal diethyl [1]8]

acetal

Physicochemical Properties

The physical properties of the compound are crucial for its handling, application, and
purification.

Table 2: Physicochemical Data for 1,1-Diethoxy-3-methylbutane
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Property Value Source(s)
Appearance Clear, colorless liquid [6]119]

Odor Fruity, fatty aroma [6][8]
Boiling Point 152.5-156.0 °C at 760 mmHg  [3][10]
Density 0.832-0.84 g/cm3 [3][10]
Flash Point 31.1-41.5 °C (closed cup) [31[4]
Refractive Index 1.398 - 1.409 at 20 °C [3][10]

N Insoluble in water; soluble in
Solubility ] [6][8]
organic solvents

Part 2: Synthesis and Mechanistic Pathway

The most common and efficient method for synthesizing 1,1-diethoxy-3-methylbutane is the
acid-catalyzed acetalization of 3-methylbutanal with ethanol. This reaction is an equilibrium
process, and understanding its mechanism is key to optimizing yield.

Acid-Catalyzed Acetalization Mechanism

The reaction proceeds through a series of protonation and nucleophilic attack steps. The acid
catalyst is essential as it activates the aldehyde's carbonyl group, making it more electrophilic
and susceptible to attack by the weakly nucleophilic ethanol.[11]

» Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of 3-
methylbutanal, increasing the electrophilicity of the carbonyl carbon.

 First Nucleophilic Attack: An ethanol molecule attacks the activated carbonyl carbon, forming
a tetrahedral intermediate.

o Proton Transfer: A proton is transferred from the newly added ethoxy group to the hydroxyl
group, preparing it to be a good leaving group (water).

o Formation of Hemiacetal: The intermediate after the first attack is a hemiacetal.
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o Elimination of Water: The protonated hydroxyl group leaves as a water molecule, creating a
resonance-stabilized carbocation.

e Second Nucleophilic Attack: A second ethanol molecule attacks the carbocation.

o Deprotonation: The final step is the deprotonation of the newly added ethoxy group,
regenerating the acid catalyst and yielding the 1,1-diethoxy-3-methylbutane product.

Driving the reaction to completion typically involves removing the water byproduct, often
through azeotropic distillation.[11]

-Acld Catalyst (H+)
4 Reaction Steps | Regenerate
o |
1. ion of 2.1 ilic Attack 3. Hemiacetal 4. Protonation of 5. Elimination of 6. Second Nucleophilic N
‘ Ethanol (2 eq.) Carbonyl Oxygen by Ethanol Formation ~OH Group Water (H20) Attack by Ethanol ‘ > ‘ 7. Deprotanation ‘ —
v —_
3-Methylbutanal

Click to download full resolution via product page

Caption: Mechanism of Acid-Catalyzed Acetal Formation.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a standard procedure for the synthesis of 1,1-diethoxy-3-
methylbutane.

Materials and Equipment:
o 3-Methylbutanal (isovaleraldehyde)

o Absolute ethanol
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Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask, condenser, Dean-Stark trap (optional), heating mantle, separatory
funnel, distillation apparatus

Procedure:

Setup: Assemble a reflux apparatus using a round-bottom flask, a condenser, and a heating
mantle. If desired, a Dean-Stark trap can be included to remove water as it forms.

Charging the Flask: To the round-bottom flask, add 3-methylbutanal (1.0 mol) and an excess
of absolute ethanol (2.5 - 3.0 mol).

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated
sulfuric acid (e.g., 0.5 mL).

Reaction: Heat the mixture to reflux (the boiling point of ethanol is approximately 78 °C) and
maintain reflux for 2-4 hours.[11] Monitor the reaction progress by TLC or GC if possible.

Work-up:
o Cool the reaction mixture to room temperature.

o Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst until
effervescence ceases.

o Transfer the mixture to a separatory funnel. Add water and diethyl ether (or another
suitable extraction solvent).

o Separate the organic layer. Wash it sequentially with water and then brine.

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to
remove the drying agent.
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 Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify
the crude product by fractional distillation to obtain pure 1,1-diethoxy-3-methylbutane.

Part 3: The Isomeric Landscape of CaH2002

Isomers are molecules that share the same molecular formula but have different arrangements
of atoms. For CeH2002, a diverse range of isomers exists beyond the target molecule.

Molecular Formula
CoH2002

Possible for some
i structural isomers

A\ 4 *

Structural (Constitutional) Stereoisomers
Isomers (Not for target molecule)

A

(Functional Group Isorners)Jl (Positional Isomers) Skeletal Isomers)
Y h 4 i l
e.g., 1,9-Nonanediol e.g., Di-tert-butyl peroxide e.g., 2,2-Diethoxybutane e.g., 1,1-Diethoxy-2-methylbutane

Click to download full resolution via product page

Caption: Classification of Isomers for the Molecular Formula CoH200x.

Structural Isomers

Structural isomers (or constitutional isomers) have different atomic connectivity.[12] For
CoH2002, these can be categorized as follows:

e Functional Group Isomers: These isomers have different functional groups. The formula
CoH2002 can correspond to various classes of compounds, including:
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o Diols: Molecules with two hydroxyl (-OH) groups, such as 1,9-nonanediol.[13][14]
o Hydroxy Ethers: Molecules containing both a hydroxyl and an ether group.

o Peroxides: Molecules with an O-O bond.

o Positional Isomers: These isomers have the same carbon skeleton and functional groups,
but the functional groups are attached at different positions. For other diethoxybutanes, this
could mean moving the two ethoxy groups to a different carbon.

o Skeletal Isomers: These isomers have different arrangements of the carbon chain itself. For
instance, instead of the 3-methylbutane (isobutyl) backbone, the carbon chain could be a
straight nonane chain or a different branched arrangement.[15][16][17]

Table 3: Examples of Structural Isomers of CoH200:2

Isomer Name Class Key Structural Difference

1,1-Diethoxy-3-methylbutane Acetal Target molecule

) ] ] Contains two hydroxyl groups
1,9-Nonanediol Functional (Diol) )
instead of an acetal.[13]

) Straight nine-carbon chain
1,1-Diethoxynonane Skeletal )
instead of a branched one.

) - Acetal function is on the
2,2-Diethoxy-3-methylbutane Positional )
second carbon of the chain.

Stereoisomers

Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms.
The most common type is enantiomers, which are non-superimposable mirror images that arise
from the presence of a chiral center (a carbon atom bonded to four different groups).

A structural analysis of 1,1-diethoxy-3-methylbutane reveals that it does not contain any
chiral centers. The C1 carbon is bonded to two identical ethoxy groups, and no other carbon is
bonded to four different substituents. Therefore, 1,1-diethoxy-3-methylbutane is an achiral
molecule and does not have stereoisomers.
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However, it is critical to note that some of its structural isomers can be chiral. For example, 1,1-
diethoxy-2-methylbutane possesses a chiral center at the C2 position and would exist as a pair

of enantiomers.

Part 4: Analytical Characterization

Confirming the identity and purity of a synthesized compound is a cornerstone of chemical
research. A multi-technique approach is required for the unambiguous characterization of 1,1-
diethoxy-3-methylbutane.[18][19]

Synthesized Crude Product

Purlflcatlon
Fractlonal Dlstlllatlon

Purlty&I ntity Conflr ation

Gas Chromatography (GC Mass Spectrometry (MS) NMR Spectroscopy IR Spectroscopy
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- Retention Index Fragmentatlon Pattern Structural Eluc1dauo P
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Caption: Workflow for the Synthesis, Purification, and Analysis of 1,1-Diethoxy-3-
methylbutane.

Spectroscopic Methods

e Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is highly
effective. In electron ionization (EI) mode, 1,1-diethoxy-3-methylbutane fragments in a
predictable way. The mass spectrum is characterized by a base peak at a mass-to-charge
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ratio (m/z) of 103, corresponding to the [CH(OCzHs)2]* fragment, and another significant
fragment at m/z 87.[8][11]

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Would show characteristic signals for the ethoxy groups (a triplet and a quartet),
the acetal proton (a triplet), and the signals for the isobutyl group (a multiplet, a doublet,
and two singlets or a doublet for the terminal methyls).

o 13C NMR: Would confirm the presence of 9 carbon atoms with distinct chemical shifts
corresponding to the acetal carbon, the two unique carbons of the ethoxy groups, and the
four carbons of the isobutyl group.

« Infrared (IR) Spectroscopy: The IR spectrum is primarily used to confirm the presence of C-O
ether linkages (strong absorptions around 1050-1150 cm~1) and the absence of a carbonyl
(C=0) stretch (around 1715 cm~1) from the starting aldehyde.

Chromatographic Methods

e Gas Chromatography (GC): Due to its volatility, GC is the ideal method for assessing the
purity of 1,1-diethoxy-3-methylbutane.[20] A single, sharp peak indicates a pure sample.
The retention time is a characteristic property under specific column and temperature
conditions.

e High-Performance Liquid Chromatography (HPLC): While less common for this type of
compound, HPLC can be used. However, a critical consideration is the potential for
hydrolysis of the acetal back to the aldehyde on acidic silica-based columns. To prevent this,
the mobile phase should be buffered or made slightly basic, for instance, by adding a small
amount of ammonia or triethylamine.[21]

Conclusion

1,1-Diethoxy-3-methylbutane is a structurally straightforward yet functionally important acetal.
Its synthesis via acid-catalyzed reaction of isovaleraldehyde and ethanol is a classic example
of carbonyl chemistry, governed by principles of equilibrium that can be manipulated to
maximize yield. While the target molecule itself is achiral, it belongs to a large family of
CoH200:2 isomers with diverse functional groups and carbon skeletons, some of which exhibit
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stereoisomerism. A robust combination of chromatographic and spectroscopic techniques is
essential for its unambiguous identification and quality control, ensuring its suitability for
applications ranging from organic synthesis to the formulation of consumer products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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